N-(2-Azidoacetyl)succinimide
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Overview
Description
N-(2-Azidoacetyl)succinimide is a chemical compound with the molecular formula C6H6N4O3 It is characterized by the presence of an azido group (-N3) attached to an acetyl group, which is further connected to a succinimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azidoacetyl)succinimide typically involves the reaction of succinimide with 2-azidoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of the azido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azidoacetyl)succinimide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at room temperature.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the azido group.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products Formed
Substitution: The major products are derivatives of succinimide with various substituents replacing the azido group.
Reduction: The major product is N-(2-Aminoacetyl)succinimide.
Cycloaddition: The major products are triazole derivatives.
Scientific Research Applications
N-(2-Azidoacetyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.
Biology: It is used in bioconjugation techniques to label biomolecules with azido groups, which can then be targeted with alkyne-containing probes.
Industry: It can be used in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2-Azidoacetyl)succinimide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
N-Azidoacetylgalactosamine (GalAz): Used in metabolic labeling of cells.
N-Azidoacetylmannosamine (ManAz): Also used in metabolic labeling but with different selectivity compared to GalAz.
Uniqueness
N-(2-Azidoacetyl)succinimide is unique due to its succinimide ring, which provides additional chemical functionalities and reactivity compared to other azidoacetyl compounds. This makes it particularly useful in applications requiring both azido and succinimide functionalities.
Properties
Molecular Formula |
C6H6N4O3 |
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Molecular Weight |
182.14 g/mol |
IUPAC Name |
1-(2-azidoacetyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2 |
InChI Key |
GDCUCQOAYLXWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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